5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-1-2-15(19)14(8-13)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUTOOFEZESRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe thiophene-pyridine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is being investigated for its potential as a pharmacophore in drug design. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives exhibit enhanced activity against pathogens such as Mycobacterium tuberculosis compared to standard treatments like isoniazid.
Material Science
The compound's electronic properties render it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs). The presence of halogens and heterocycles contributes to its reactivity and stability, which are desirable traits in material science.
Biological Studies
Research into the biological interactions of this compound has revealed its potential as a therapeutic agent. It may modulate enzyme activity or receptor function, acting as an inhibitor or agonist depending on the biological context.
Synthesis and Evaluation
- Study on Antimicrobial Efficacy : A series of benzamide derivatives were synthesized, including those with thiophene and pyridine functionalities. Certain derivatives showed superior activity against Mycobacterium tuberculosis compared to established drugs like isoniazid.
- Structure-Activity Relationship (SAR) : Research indicates that the presence of halogens significantly enhances antimicrobial potency. The addition of thiophene improves lipophilicity, facilitating better cellular uptake and biological activity.
- Mechanisms of Action : Compounds similar to this compound have been shown to inhibit bacterial cell wall synthesis and interfere with viral RNA polymerase activity, making them valuable for drug discovery efforts.
Uniqueness
The unique combination of bromine, chlorine, and the thiophene-pyridine moiety in this compound imparts specific electronic and steric properties that enhance its applicability across various scientific domains.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may act as an inhibitor of certain kinases, disrupting cell signaling and leading to therapeutic effects .
Comparison with Similar Compounds
Halogenated Benzamides
Example Compound: (S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide ()
- Structural Similarities : Both compounds feature bromo and chloro substituents on the benzamide core.
- Key Differences: The target compound has a pyridine-thiophene hybrid substituent, whereas ’s compound includes fluorinated and cyano groups.
Benzamides with Heterocyclic Moieties
Example Compound : (Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5, )
- Key Differences: M5 includes a thiazolidinone group, while the target compound features a thiophene.
- Physicochemical Data: M5 has a molecular weight of 327.36 g/mol, melting point of 142–146°C, and solubility in DMSO and ethanol. These properties suggest higher polarity compared to the target compound, which likely has lower solubility due to its bulky thiophene substituent .
Substituted Benzamides with Functional Group Variations
Example Compound : 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D, )
- Structural Similarities : Both are benzamides with aromatic substitutions.
- Key Differences : Rip-D replaces halogens with hydroxy and methoxy groups, significantly altering electronic properties.
- Impact on Properties : Rip-D’s melting point (96°C) is lower than halogenated analogs, reflecting reduced molecular rigidity. Hydroxy groups may increase hydrogen bonding, improving aqueous solubility compared to halogenated derivatives .
Biological Activity
The compound 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 327.65 g/mol. The presence of bromine and chlorine atoms in the structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest it may inhibit the growth of cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, revealing that derivatives with similar structures showed moderate to potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 5-bromo-2-chloro-N-(...) | 0.21 | Pseudomonas aeruginosa |
| Compound X | 0.25 | Escherichia coli |
Anticancer Activity
In vitro assays have shown that this compound can induce cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values obtained from MTT assays indicate a promising anticancer effect.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (nM) | Reference Drug |
|---|---|---|
| A549 | 50 | Doxorubicin |
| HeLa | 45 | Doxorubicin |
Molecular docking studies suggest that the compound interacts with key residues in target proteins, leading to inhibition of their activity. For instance, it forms hydrogen bonds and hydrophobic interactions within the active sites of enzymes critical for cell proliferation and survival .
Case Studies
- Study on Antimicrobial Properties : A research group synthesized several derivatives based on the benzamide framework and tested their antimicrobial efficacy. The most active compound displayed an MIC comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
- Anticancer Evaluation : Another study focused on the anticancer activity of similar compounds, where the lead compound exhibited significant cytotoxicity against both lung and cervical cancer cells. The morphological changes observed in treated cells confirmed the compound's effectiveness in disrupting cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
